1-(2-NITROPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE
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Overview
Description
1-(2-Nitrophenyl)-4-phenylmethanesulfonylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group and a phenylmethanesulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(2-nitrophenyl)-4-phenylmethanesulfonylpiperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration of Phenylmethanesulfonyl Chloride: The initial step involves the nitration of phenylmethanesulfonyl chloride to introduce the nitro group.
Formation of Piperazine Derivative: The nitrated product is then reacted with piperazine under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-4-phenylmethanesulfonylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The phenylmethanesulfonyl group can be oxidized under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)-4-phenylmethanesulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-4-phenylmethanesulfonylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethanesulfonyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-4-phenylmethanesulfonylpiperazine can be compared with other piperazine derivatives, such as:
1-(2-Nitrophenyl)piperazine: Lacks the phenylmethanesulfonyl group, which may result in different biological activities.
4-Phenylmethanesulfonylpiperazine:
The presence of both the nitro and phenylmethanesulfonyl groups in this compound makes it unique, providing a combination of properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
1-benzylsulfonyl-4-(2-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-9-5-4-8-16(17)18-10-12-19(13-11-18)25(23,24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBDQJCKYVOREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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